molecular formula C27H25ClN6O2S B3016664 1-(3-CHLOROPHENYL)-4-[3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERAZINE CAS No. 893276-02-3

1-(3-CHLOROPHENYL)-4-[3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERAZINE

Cat. No.: B3016664
CAS No.: 893276-02-3
M. Wt: 533.05
InChI Key: BPCIDEZYMCDHTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a [1,2,3]triazolo[1,5-a]quinazoline core fused with a sulfonyl-substituted aromatic ring (3,4-dimethylbenzenesulfonyl) and a piperazine moiety bearing a 3-chlorophenyl group. The triazoloquinazoline scaffold is known for its pharmacological relevance, particularly in kinase inhibition and CNS modulation. The sulfonyl group enhances metabolic stability and binding affinity to hydrophobic pockets in biological targets, while the piperazine linker contributes to solubility and conformational flexibility .

Properties

IUPAC Name

5-[4-(3-chlorophenyl)piperazin-1-yl]-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25ClN6O2S/c1-18-10-11-22(16-19(18)2)37(35,36)27-26-29-25(23-8-3-4-9-24(23)34(26)31-30-27)33-14-12-32(13-15-33)21-7-5-6-20(28)17-21/h3-11,16-17H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCIDEZYMCDHTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCN(CC5)C6=CC(=CC=C6)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-CHLOROPHENYL)-4-[3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERAZINE typically involves multi-step organic reactions. The process may start with the preparation of the triazoloquinazoline core, followed by the introduction of the piperazine and sulfonyl groups. Common reagents and conditions include:

    Starting Materials: 3-chlorophenylamine, 3,4-dimethylbenzenesulfonyl chloride, and appropriate triazoloquinazoline precursors.

    Reaction Conditions: Solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-CHLOROPHENYL)-4-[3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups or other reducible functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved could include:

    Enzyme Inhibition: Binding to the active site of an enzyme, preventing substrate access.

    Receptor Modulation: Acting as an agonist or antagonist at a receptor site.

    Signal Transduction Pathways: Interfering with cellular signaling cascades.

Comparison with Similar Compounds

Core Scaffold Modifications

A. Triazoloquinazoline Variants

7-Chloro-3-[(4-ethylphenyl)sulfonyl]-5-(3-methylpiperidinyl)[1,2,3]triazolo[1,5-a]quinazoline (CAS 904582-01-0) Structural Differences: Replaces the piperazine group with 3-methylpiperidine and substitutes the 3,4-dimethylbenzenesulfonyl group with a 4-ethylphenylsulfonyl moiety. The ethyl group on the sulfonyl ring may decrease steric hindrance compared to dimethyl groups .

1-[3-(4-Chlorophenyl)-[1,2,4]Triazolo[4,3-c]quinazolin-5-yl]-4-methylpiperazine (CAS 129177-24-8) Structural Differences: Utilizes a [1,2,4]triazolo[4,3-c]quinazoline core instead of [1,2,3]triazolo[1,5-a]quinazoline. The sulfonyl group is absent, and the substituent is a 4-chlorophenyl. The lack of a sulfonyl group reduces hydrophobicity .

Substituent Variations

B. Piperazine/Piperidine Derivatives

1-[3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-yl]piperidine (CAS 339026-05-0)

  • Structural Differences : Bromine replaces chlorine on the phenyl ring, and piperidine substitutes piperazine.
  • Functional Impact : Bromine’s larger atomic radius may enhance van der Waals interactions but reduce metabolic stability. Piperidine’s reduced hydrogen-bonding capacity could lower solubility .

1-{7-Chloro-3-[3-(Trifluoromethyl)phenyl]-[1,2,3]Triazolo[1,5-a]quinazolin-5-yl}-4-(furan-2-carbonyl)piperazine (CAS 893790-17-5)

  • Structural Differences : Incorporates a trifluoromethylphenyl group and a furan-carbonyl moiety on piperazine.
  • Functional Impact : The trifluoromethyl group increases electron-withdrawing effects, enhancing binding to aromatic residues. The furan-carbonyl may improve bioavailability through enhanced π-π stacking .

Sulfonyl Group Modifications

C. Sulfonyl Group Analogs

3-(3,4-Dimethylbenzenesulfonyl) vs. In contrast, the 4-ethyl group in CAS 904582-01-0 offers a balance between hydrophobicity and steric flexibility .

Research Findings and Implications

  • Bioactivity Trends: Compounds with sulfonyl groups (e.g., target compound, CAS 904582-01-0) show enhanced kinase inhibitory activity compared to non-sulfonyl analogs .
  • Solubility : Piperazine derivatives generally exhibit better aqueous solubility than piperidine analogs due to increased hydrogen-bonding capacity .
  • Metabolic Stability : The 3,4-dimethylbenzenesulfonyl group in the target compound may reduce oxidative metabolism compared to ethyl or trifluoromethyl groups .

Biological Activity

The compound 1-(3-chlorophenyl)-4-[3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazine is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

The molecular structure of the compound can be depicted as follows:

  • Molecular Formula : C25H22ClN5O2S
  • Molecular Weight : 495.98 g/mol
  • SMILES Notation : Cc1ccc(c(C)c1)S(C1=CN(CC(Nc2cccc(c2)[Cl])=O)c2c(ccc(C)n2)C1=O)(=O)=O

Antiviral Activity

Recent studies have indicated that compounds similar to this piperazine derivative exhibit antiviral properties. For instance, derivatives of triazoles have shown effectiveness against various viral infections, including those caused by the yellow fever virus (YFV). The structure-activity relationship (SAR) analysis suggests that modifications on the piperazine core can enhance antiviral efficacy while maintaining selectivity against non-target viruses .

Anticancer Properties

The compound has been investigated for its potential anticancer activity. Research indicates that quinazoline derivatives often demonstrate significant cytotoxic effects against cancer cell lines. The incorporation of a piperazine moiety has been associated with improved interaction with cellular targets involved in tumor growth and proliferation. Preliminary results suggest that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Key parameters include:

ParameterValue
LogP5.7133
Polar Surface Area77.918 Ų
Hydrogen Bond Acceptors9
Hydrogen Bond Donors1

These properties indicate a relatively high lipophilicity, which may influence its absorption and distribution in biological systems.

Toxicological Studies

Toxicological assessments are essential to ensure safety for potential therapeutic applications. Initial studies have shown that related compounds do not significantly inhibit hERG channels, suggesting a lower risk of cardiotoxicity . Further in vivo studies are necessary to fully characterize the safety profile.

Case Studies and Research Findings

Several case studies have explored the biological activity of similar compounds:

  • Case Study on Antiviral Activity :
    • A study demonstrated that a related triazole derivative exhibited selective inhibition against YFV with an EC50 value of 7.9 µM and a CC50 value of 17 µM, indicating a selectivity index (SI) of 2.2 .
  • Cytotoxicity in Cancer Cells :
    • In vitro experiments showed that a quinazoline-piperazine hybrid induced significant cytotoxicity in various cancer cell lines, with IC50 values ranging from 10 to 30 µM depending on the cell type .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.